molecular formula C13H16N2O B195842 3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol CAS No. 128366-50-7

3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol

Cat. No. B195842
M. Wt: 216.28 g/mol
InChI Key: HTQCEFAVROSRIW-UHFFFAOYSA-N
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Description

Imidazole derivatives, such as the one you’re asking about, are a class of compounds that have a wide range of applications . They are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics .


Molecular Structure Analysis

The molecular structure of “3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol” would include an imidazole ring attached to a benzene ring via an ethyl chain . The benzene ring is substituted with a methyl group and a hydroxyl group .


Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, or they can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol” would be influenced by its structure. For example, it would be expected to have a molecular weight of 216.28 g/mol, and its exact mass would be 216.126263138 g/mol . It would likely have a topological polar surface area of 48.9 Ų, indicating a moderate level of polarity .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
    • The regiocontrolled synthesis of substituted imidazoles has been highlighted recently .
    • These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
  • Antitumor Activity

    • A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .
    • These compounds were evaluated for inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
    • Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM .
  • Materials Science

    • 1,2,3-triazoles, a similar nitrogen-containing heterocyclic compound, have found broad applications in materials science .
    • Despite being absent in nature, 1,2,3-triazoles have been used in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
  • Pharmaceuticals & Agrochemicals

    • Imidazoles have traditional applications in pharmaceuticals and agrochemicals .
    • They are utilized in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .
    • This is due to the preponderance of applications to which this important heterocycle is being deployed .
  • Solar Cells & Optical Applications

    • Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
    • Expedient methods for the synthesis of imidazoles are both highly topical and necessary .
  • Functional Materials & Catalysis

    • Imidazoles are used in the development of functional materials and catalysis .
    • The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
  • Synthesis of Functional Imidazoles

    • Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
    • These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
    • The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .
  • Drug Discovery

    • 1,2,3-triazoles, a similar nitrogen-containing heterocyclic compound, have found broad applications in drug discovery .
    • Despite being absent in nature, 1,2,3-triazoles have been used in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
  • Chemical Biology

    • 1,2,3-triazoles have been used in chemical biology .
    • They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, fluorescent imaging, and materials science .

Future Directions

The future directions for research on “3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol” and similar compounds could include further exploration of their synthesis, properties, and potential applications .

properties

IUPAC Name

[3-[1-(1H-imidazol-5-yl)ethyl]-2-methylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-11(7-16)4-3-5-12(9)10(2)13-6-14-8-15-13/h3-6,8,10,16H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQCEFAVROSRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(C)C2=CN=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565950
Record name {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol

CAS RN

128366-50-7
Record name {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol
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3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol
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3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol

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